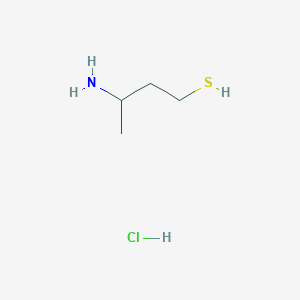

3-aminobutane-1-thiol hydrochloride

Description

Properties

IUPAC Name |

3-aminobutane-1-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFRQEZGKGFPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reaction with Sodium Hydrosulfide: One common method for synthesizing thiols involves the reaction of sodium hydrosulfide with an alkyl halide.

Industrial Production Methods: Industrial production of 3-aminobutane-1-thiol hydrochloride often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Halides, alkoxides.

Major Products:

Disulfides: Formed from oxidation of the thiol group.

Sulfides: Formed from reduction of the thiol group.

Substituted Amines: Formed from nucleophilic substitution of the amino group.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity of metal catalysts.

Biology:

Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.

Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine:

Drug Development: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.

Industry:

Mechanism of Action

The mechanism of action of 3-aminobutane-1-thiol hydrochloride involves its ability to form strong bonds with metal ions and other electrophiles. The thiol group (-SH) is highly nucleophilic, allowing it to react readily with electrophilic centers in various molecules. This reactivity is crucial in its role in catalysis and bioconjugation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 3-Aminopropanethiol Hydrochloride (C3H9NS·HCl, CAS 462-47-5): The three-carbon analog shares a similar amine-thiol configuration but differs in chain length. The shorter backbone likely reduces lipophilicity compared to the C4 variant. Its molecular weight is 127.64 g/mol (calculated from free base MW 91.18 + HCl), whereas 3-aminobutane-1-thiol hydrochloride is expected to have a MW of ~141.66 g/mol (C4H11NS·HCl) .

- Memantine Hydrochloride (C12H21N·HCl): A structurally complex adamantane-derived NMDA receptor antagonist used in Alzheimer’s therapy. Unlike 3-aminobutane-1-thiol hydrochloride, memantine lacks a thiol group but shares the hydrochloride salt form, which improves bioavailability .

- Ortho-Toluidine Hydrochloride (C7H9N·HCl): An aromatic amine hydrochloride with a benzene ring, contrasting with the aliphatic structure of 3-aminobutane-1-thiol hydrochloride. Its higher melting point (229–231°C vs. ~200°C estimated for the C4 thiol-HCl) reflects aromatic stability .

Physicochemical Properties

| Compound | Molecular Formula | MW (g/mol) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| 3-Aminopropanethiol·HCl | C3H9NS·HCl | 127.64 | High | -SH, -NH3+Cl− |

| Memantine·HCl | C12H21N·HCl | 215.76 | Moderate | -NH3+Cl− |

| Ortho-Toluidine·HCl | C7H9N·HCl | 143.61 | Moderate | -NH3+Cl− (aromatic) |

| 3-Aminobutane-1-thiol·HCl* | C4H11NS·HCl | ~141.66 | High (estimated) | -SH, -NH3+Cl− |

*Estimated based on structural analogs .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3-aminobutane-1-thiol hydrochloride, and how are they validated?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Use silica gel plates with a mobile phase of ethyl acetate, glacial acetic acid, hydrochloric acid, and water (11:7:1:1). Visualize spots with triketohydrindene/cadmium spray after heating .

- Potentiometric Titration : Dissolve the compound in water, acidify with HCl (0.1 M), and perform titration to determine purity .

- Spectroscopic Methods : Combine NMR (for structural confirmation), mass spectrometry (for molecular weight), and IR (to identify functional groups like -SH and -NH2). Cross-validate results with computational data from PubChem .

Q. What safety protocols are critical when handling 3-aminobutane-1-thiol hydrochloride in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.

- Store in moisture-resistant containers (due to hygroscopicity) and isolate from oxidizing agents .

- Follow waste disposal guidelines for halogenated/thiol-containing compounds to prevent environmental contamination .

Q. How can researchers optimize the synthesis of 3-aminobutane-1-thiol hydrochloride?

- Methodological Answer :

- Reduction of Precursors : Use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce nitrile or nitro intermediates under controlled pH .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, dichloromethane/methanol eluent) to remove byproducts like unreacted thiols or amines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-aminobutane-1-thiol hydrochloride in biological systems?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electron density maps, identifying nucleophilic sites (e.g., thiol group) for enzyme interactions.

- Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities to targets like cysteine proteases or glutathione reductase .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound?

- Methodological Answer :

- Factorial Design : Optimize variables like pH, excipient concentration (e.g., pyridoxine hydrochloride as a stabilizer), and dissolution media using a 3² full factorial design .

- In Vivo/In Vitro Correlation (IVIVC) : Use HPLC to monitor plasma concentration profiles in animal models and correlate with in vitro dissolution data .

Q. How do stereochemical variations impact the biological activity of 3-aminobutane-1-thiol hydrochloride?

- Methodological Answer :

- Synthesize enantiomers via chiral resolution (e.g., using tartaric acid derivatives) and compare IC50 values in enzyme inhibition assays.

- Circular dichroism (CD) spectroscopy can confirm stereochemical integrity .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.